N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide
Description
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-13-15(23-12-19-13)11-20(2)17(22)14-7-6-8-18-16(14)21-9-4-3-5-10-21/h6-8,12H,3-5,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXLLSKSLELGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)C(=O)C2=C(N=CC=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine ring can be synthesized via various methods, including the Chichibabin synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, piperidine, and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes and receptors, modulating their activity . The piperidine and pyridine rings can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture.
Uniqueness
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-piperidin-1-ylpyridine-3-carboxamide is unique due to its specific combination of thiazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties . This unique structure allows it to interact with a different set of molecular targets and pathways compared to other thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
